Octimibate sodium

Description

Anti-Platelet Aggregation Mechanisms

Octimibate (B1677108) sodium exhibits potent anti-platelet aggregation properties through its interaction with key signaling pathways that govern platelet activation.

Octimibate sodium functions as a formidable inhibitor of platelet aggregation. nih.gov It demonstrates this effect against various agonists, including ADP and collagen. nih.gov The primary mechanism behind this inhibition is the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov Octimibate achieves this by stimulating adenylyl cyclase activity in platelet plasma membranes, which is the enzyme responsible for synthesizing cAMP. nih.govnih.gov This increase in cAMP leads to the activation of cAMP-dependent protein kinase, resulting in the phosphorylation of several platelet proteins. nih.gov This cascade of events ultimately inhibits the rise in intracellular calcium concentration that is typically induced by platelet-activating agonists like thrombin. nih.govnih.gov By preventing this calcium influx and release from intracellular stores, octimibate effectively suppresses the downstream processes that lead to platelet aggregation. nih.gov

The inhibitory effects of octimibate on platelet aggregation are significant, with an IC50 (the concentration required to inhibit 50% of the response) of approximately 10 nM in washed human platelets and around 200 nM in platelet-rich plasma. nih.gov

The cardiovascular system maintains a delicate balance between the pro-aggregatory and vasoconstrictive effects of thromboxane (B8750289) A2 (TXA2) and the anti-aggregatory and vasodilatory actions of prostacyclin (PGI2). primescholars.commdpi.com An imbalance in favor of thromboxane can lead to thrombotic events. primescholars.com Octimibate sodium influences this balance by acting as a prostacyclin agonist or mimetic. nih.govnih.gov It achieves its anti-platelet effects by activating prostacyclin receptors on platelets. nih.govnih.gov This activation stimulates adenylyl cyclase, increases cAMP levels, and thus mimics the natural anti-aggregatory effects of prostacyclin. nih.govnih.govwikipedia.org By enhancing the prostacyclin signaling pathway, octimibate effectively counteracts the pro-thrombotic actions of thromboxane, thereby helping to maintain vascular homeostasis. mdpi.com

Cellular Cholesterol Metabolism Modulation

In addition to its anti-platelet activities, octimibate sodium plays a significant role in modulating cellular cholesterol metabolism, primarily through its action as an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). nih.govnih.gov

Octimibate is a recognized inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an intracellular enzyme that catalyzes the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. nih.govnih.govmdpi.com By inhibiting ACAT, octimibate prevents the accumulation of these cholesteryl esters within cells. nih.gov Research in rat mesenteric lymph demonstrated that octimibate treatment prevented the increase in lymph cholesterol content that is typically induced by dietary cholesterol, highlighting its role in inhibiting intestinal ACAT. nih.gov This inhibition of cholesterol esterification is a key mechanism underlying its effects on cholesterol metabolism. nih.govnih.gov

A critical aspect of atherosclerosis is the accumulation of cholesteryl esters within macrophages, leading to the formation of foam cells. frontiersin.orgplos.org Octimibate has been shown to effectively regulate this process. In murine macrophages, octimibate significantly decreases the accumulation of cholesteryl esters. nih.gov It achieves this not only by inhibiting the synthesis of cholesteryl esters via ACAT inhibition but also by increasing the rate of their degradation. nih.gov One study found that at a concentration of 10 microM, octimibate decreased cholesteryl ester accumulation in macrophages by 90%, inhibited its synthesis by 96%, and increased its degradation rate by 52%. nih.gov This comprehensive action on macrophage cholesteryl ester metabolism underscores its potential to interfere with a key pathological process in atherosclerosis.

The removal of excess cholesterol from peripheral cells, a process known as cholesterol efflux, is a crucial step in reverse cholesterol transport and is primarily mediated by ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1. biorxiv.orgnih.govaging-us.com These transporters facilitate the transfer of cellular cholesterol to extracellular acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL). nih.govplos.org Studies have indicated that ACAT inhibition can enhance HDL-mediated cholesterol efflux from macrophages. ahajournals.org While direct studies on octimibate's specific effects on ABCA1 and ABCG1 expression are part of ongoing research with its derivatives, the inhibition of ACAT by octimibate is expected to increase the pool of free cholesterol available for efflux. ahajournals.orgresearchgate.net By preventing the esterification and storage of cholesterol, octimibate may indirectly promote its availability for removal from the cell via these ABC transporters, thereby contributing to the prevention of foam cell formation. ahajournals.org

Data on Octimibate's In Vitro Effects

| Parameter | Effect of Octimibate | Concentration | Cell Type/System | Source |

|---|---|---|---|---|

| Platelet Aggregation (IC50) | ~10 nM | N/A | Washed Human Platelets | nih.gov |

| Platelet Aggregation (IC50) | ~200 nM | N/A | Platelet-Rich Plasma | nih.gov |

| Adenylyl Cyclase Activation (EC50) | 200 nM | N/A | Human Platelet Membranes | nih.gov |

| Macrophage Cholesteryl Ester Accumulation | 90% decrease | 10 µM | Murine Macrophages | nih.gov |

| Macrophage Cholesteryl Ester Synthesis | 96% inhibition | 10 µM | Murine Macrophages | nih.gov |

| Macrophage Cholesteryl Ester Degradation | 52% increase | 10 µM | Murine Macrophages | nih.gov |

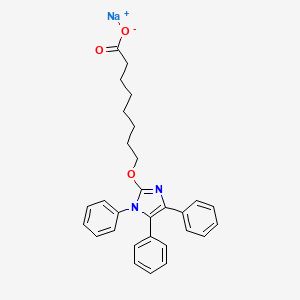

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H29N2NaO3 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

sodium;8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoate |

InChI |

InChI=1S/C29H30N2O3.Na/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25;/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33);/q;+1/p-1 |

InChI Key |

LNWHKJZRGPCQKH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4.[Na+] |

Synonyms |

8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid BMY 22389 BMY-22389 NAT 04-152 octimibate |

Origin of Product |

United States |

Synthetic Chemistry and Analog Generation of Octimibate Sodium

Established Synthetic Routes for Octimibate (B1677108) Sodium

Information regarding the specific, multi-step synthesis of Octimibate sodium from precursors such as 8-hydroxyoctanoic acid derivatives is not extensively detailed in publicly accessible scientific literature. However, a plausible synthetic strategy can be postulated based on the structure of the molecule: 8-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]octanoic acid, sodium salt. The synthesis would likely involve the formation of the triphenylimidazole core, followed by etherification with an octanoic acid derivative, and finally, conversion to the sodium salt.

Multi-Step Synthesis Pathways from Precursors (e.g., 8-hydroxyoctanoic acid derivatives)

A hypothetical multi-step synthesis could commence with the construction of the 1,4,5-triphenyl-1H-imidazol-2-one core. This can be achieved through a condensation reaction of benzil (B1666583) and benzaldehyde (B42025) with urea (B33335) or a related derivative.

The subsequent key step would be the etherification of the resulting hydroxylated triphenylimidazole with a suitable 8-carbon chain precursor. An 8-bromo-octanoic acid ester, for instance, could be reacted with the hydroxyl group of the imidazole (B134444) core under Williamson ether synthesis conditions. This reaction typically employs a base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the bromide.

The final steps would involve the hydrolysis of the ester group to yield the carboxylic acid, followed by treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to produce Octimibate sodium.

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of Octimibate sodium would involve a systematic investigation of various reaction parameters. Key areas for optimization would include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields in both the imidazole synthesis and the etherification step.

Base Selection: The strength and nature of the base used in the etherification are critical to prevent side reactions.

Temperature and Reaction Time: Careful control of these parameters is essential to ensure complete reaction and minimize the formation of degradation products.

Purification Techniques: Multiple purification steps, such as column chromatography and recrystallization, would be necessary to achieve high purity of the final product.

| Parameter | Potential Optimization Strategy |

| Reaction Conditions | Screening of various solvents, bases, and catalysts. |

| Temperature | Optimization to balance reaction rate and byproduct formation. |

| Reactant Stoichiometry | Adjusting the molar ratios of reactants to maximize conversion. |

| Purification | Development of efficient crystallization or chromatographic methods. |

Synthetic Methodologies for Octimibate Sodium Analogs

The generation of Octimibate sodium analogs would be crucial for structure-activity relationship (SAR) studies, aiming to enhance its therapeutic properties.

Derivatization Techniques for Structural Modification

Structural modifications could be introduced at several positions on the Octimibate molecule:

Phenyl Rings: Substitution on the three phenyl rings could be achieved by using appropriately substituted benzaldehyde and benzil precursors in the initial imidazole synthesis. This would allow for the exploration of electronic and steric effects on activity.

Octanoic Acid Chain: The length and functionality of the alkyl chain could be varied. Analogs with shorter or longer chains, or with the introduction of functional groups such as double bonds or hydroxyl groups, could be synthesized by using different halo-alkanoic acid derivatives in the etherification step.

Imidazole Core: Modification of the imidazole core itself would be a more complex synthetic challenge but could provide valuable SAR insights.

Molecular Pharmacology and Receptor Ligand Dynamics of Octimibate Sodium

Elucidation of Prostacyclin Receptor (IP Receptor) Agonism

Octimibate (B1677108) acts as a direct agonist at the prostacyclin (IP) receptor, initiating a physiological response similar to that of the endogenous ligand, prostacyclin (PGI₂). nih.govtandfonline.com However, its interaction and the resulting cellular effects classify it as a partial agonist with tissue-specific responses. nih.govnih.gov

Octimibate demonstrates a notable affinity for the prostacyclin receptor. Studies involving competitive binding assays with the stable PGI₂ mimetic, [³H]-iloprost, on human platelet membranes have shown that Octimibate can effectively displace the radioligand. nih.gov These experiments have estimated an inhibitory constant (Ki) for Octimibate, providing a quantitative measure of its binding affinity. nih.gov

Table 1: Binding Affinity of Octimibate at the Human IP Receptor

| Parameter | Value | Cell/Tissue Type | Notes |

|---|

| Ki | 150 nM | Human Platelet Membranes | Determined by competitive inhibition of [³H]-iloprost binding. nih.gov |

Detailed studies on the association (k-on) and dissociation (k-off) rate constants for Octimibate at the IP receptor are not extensively detailed in the cited literature.

As a functional agonist, Octimibate triggers cellular responses upon binding to the IP receptor, most notably the inhibition of platelet aggregation and the stimulation of adenylyl cyclase. nih.gov Its potency varies depending on the biological system and the specific response being measured. nih.govnih.gov In washed human platelets, Octimibate is a potent inhibitor of aggregation induced by various agonists, with an IC₅₀ in the low nanomolar range. nih.gov However, its potency is reduced in platelet-rich plasma. nih.gov

The term intrinsic activity refers to the ability of a drug-receptor complex to produce a maximal functional response. frontiersin.org Octimibate is characterized as a partial agonist because it does not produce the same maximal effect as full IP receptor agonists like iloprost (B1671730). nih.govnih.gov In human platelet membranes, the maximal activation of adenylyl cyclase by Octimibate is approximately 60% of that achieved by iloprost. nih.gov This partial agonism is also observed in vascular tissues, where Octimibate's ability to induce relaxation in human coronary arteries is significantly lower than that of iloprost. nih.gov

Table 2: Functional Activity and Efficacy of Octimibate

| Parameter | Value | Biological System | Response Measured |

|---|---|---|---|

| IC₅₀ | ~10 nM | Washed Human Platelets | Inhibition of Platelet Aggregation nih.gov |

| IC₅₀ | ~200 nM | Human Platelet-Rich Plasma | Inhibition of Platelet Aggregation nih.gov |

| EC₅₀ | 200 nM | Human Platelet Membranes | Adenylyl Cyclase Stimulation nih.gov |

| EC₅₀ | 340 nM | Human Lung Membranes | Adenylyl Cyclase Stimulation nih.gov |

| Intrinsic Activity | 0.6 | Human Platelet Membranes | Adenylyl Cyclase Activation (vs. Iloprost) nih.gov |

| Intrinsic Activity | 0.15 | Human Coronary Artery | Vascular Relaxation (vs. Iloprost) nih.gov |

Allosteric modulators bind to a receptor at a site distinct from the orthosteric site of the endogenous agonist, thereby altering the receptor's affinity or efficacy. ucl.ac.ukresearchgate.net The available scientific literature characterizes Octimibate as a competitive agonist that interacts directly with the prostacyclin receptor's binding site. nih.govtandfonline.com There is no evidence to suggest that Octimibate functions as an allosteric modulator of the IP receptor. Its effects are consistent with direct, albeit partial, activation at the orthosteric binding site. nih.govnih.gov

Intracellular Signaling Pathways Modulated by Octimibate Sodium

The binding of Octimibate to the IP receptor initiates a cascade of intracellular events, primarily mediated through the Gs protein signaling pathway. researchgate.net This leads to the activation of second messenger systems and downstream protein kinases.

The prostacyclin receptor is canonically coupled to the Gs alpha subunit (Gαs) of its associated G protein. researchgate.net Upon agonist binding by Octimibate, Gαs is activated and stimulates the enzyme adenylyl cyclase. nih.govmedchemexpress.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). medchemexpress.com Consequently, Octimibate treatment leads to a significant increase in intracellular cAMP concentrations in target cells, such as platelets. nih.gov This elevation of cAMP is a critical step in mediating the compound's biological effects, including the inhibition of platelet aggregation and the relaxation of vascular smooth muscle. nih.govresearchgate.net The potency of Octimibate in this pathway is quantified by its EC₅₀ for adenylyl cyclase stimulation, which is 200 nM in human platelet membranes. nih.gov

The primary intracellular effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). acs.org The increase in cAMP levels induced by Octimibate leads to the activation of PKA. nih.gov Once active, PKA catalyzes the transfer of phosphate (B84403) groups from ATP to specific serine or threonine residues on target proteins, a process known as phosphorylation. acs.orgnih.gov This phosphorylation alters the function of the substrate proteins and executes the downstream effects of Octimibate.

In human platelets, Octimibate-induced PKA activation results in the increased phosphorylation of several proteins. nih.gov Specifically, proteins with relative molecular weights of 22, 26, 50, and 80 kilodaltons have been identified as targets for this phosphorylation event. nih.gov This pattern of protein phosphorylation is consistent with that produced by other agents that elevate platelet cAMP levels and is linked to the inhibition of platelet functions, such as aggregation and the rise in intracellular calcium. nih.govnih.gov Beyond direct PKA targets, IP receptor activation can engage in cross-talk with other signaling pathways, potentially influencing the phosphorylation state of kinases like ERK1/2, though this is often a more complex, indirect effect. medchemexpress.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Octimibate sodium |

| Iloprost |

| Prostacyclin (PGI₂) |

| Adenosine triphosphate (ATP) |

Non-Prostanoid Mechanism of IP Receptor Activation

The development of Octimibate sodium was part of a broader medicinal chemistry strategy based on the pivotal observation that the prototypical prostanoid chemical structure is not a prerequisite for the activation of the IP receptor. acs.org Compounds like Octimibate and BMY-42393, which are structurally dissimilar to PGI2 and its analogues except for a carboxylic acid moiety, were identified as partial agonists at the IP receptor. acs.orgnih.gov This discovery opened a new avenue for developing more stable and selective IP receptor agonists. acs.org

Octimibate sodium exerts its effects as a potent inhibitor of platelet aggregation by acting as an agonist, or more specifically a partial agonist, at the prostacyclin receptor. nih.govresearchgate.netdoi.org Its mechanism of action involves the stimulation of adenylyl cyclase in platelet membranes. nih.govdoi.org The activation of adenylyl cyclase leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP). nih.gov Elevated cAMP levels, in turn, activate cAMP-dependent protein kinase, which ultimately leads to the inhibition of platelet aggregation and a decrease in agonist-stimulated rises in cytosolic free calcium concentrations. nih.gov

A significant aspect of the non-prostanoid mechanism of IP receptor activation by Octimibate is its differential engagement of downstream signaling pathways compared to prostanoid analogues. While prostanoid analogues can stimulate both adenylyl cyclase and phospholipase C activity, non-prostanoid mimetics including Octimibate have been shown to only stimulate adenylyl cyclase. nih.gov In fact, these non-prostanoid compounds were found to inhibit iloprost-stimulated phospholipase C activity. nih.gov This suggests a biased agonism, where the non-prostanoid ligand stabilizes a receptor conformation that preferentially couples to the Gs-adenylyl cyclase pathway over the Gq-phospholipase C pathway. This distinction in signaling may contribute to the different pharmacological profiles observed between prostanoid and non-prostanoid IP receptor agonists.

The following tables summarize key research findings on the pharmacological activity of Octimibate sodium.

Table 1: Inhibition of Platelet Aggregation by Octimibate Sodium

| Preparation | Agonist | IC₅₀ (approx.) |

| Washed Human Platelets | Various (e.g., U46619, ADP) | 10 nM |

| Platelet-Rich Plasma | Various | 200 nM |

| Data sourced from a study on the mechanism of the antithrombotic effect of Octimibate. nih.gov |

Table 2: Stimulation of Adenylyl Cyclase by Octimibate Sodium

| Preparation | Parameter | Value |

| Human Platelet Membranes | EC₅₀ | 200 nM |

| Human Lung Membranes | EC₅₀ | 340 nM |

| Data sourced from studies investigating Octimibate's action via the prostacyclin receptor. nih.govdoi.org |

Cellular and Biochemical Mechanisms of Action

Cellular Cholesterol Metabolism Modulation

Modulation of Scavenger Receptor Activity

Octimibate (B1677108) sodium has been shown to modulate the activity of scavenger receptors. medkoo.commedchemexpress.com These receptors are a class of cell surface proteins, primarily found on myeloid cells like macrophages, that recognize and bind to a wide variety of ligands, including modified low-density lipoproteins (LDL). jax.orgnih.gov Their function involves clearing altered self-components and pathogens through endocytosis. jax.orgnih.gov

Research conducted on the effects of prostacyclin agonists demonstrated that octimibate suppresses scavenger receptor activity. medkoo.commedchemexpress.com This action is significant in the context of atherosclerosis, where the uptake of modified LDL by macrophage scavenger receptors leads to the formation of foam cells, a key component of atherosclerotic plaques. By inhibiting this activity, octimibate may interfere with a critical step in the development of these lesions. medkoo.com In studies comparing its effects with other compounds, octimibate, acting as an ACAT inhibitor, was also found to stimulate HDL binding and uptake, further influencing cholesterol metabolism within macrophages. ahajournals.org

Anti-Inflammatory and Immunomodulatory Effects

Suppression of Monocyte Chemotaxis

Octimibate sodium exhibits anti-inflammatory properties by suppressing the chemotaxis of monocytes. medkoo.commedchemexpress.com Monocyte chemotaxis is the directed migration of monocytes from the bloodstream into tissues in response to chemical signals, particularly pro-inflammatory chemokines. researchgate.netmdpi.com This process is fundamental to the inflammatory response and plays a role in the accumulation of immune cells at sites of injury or disease.

Studies have explicitly shown that octimibate is an effective suppressor of monocyte chemotaxis. medkoo.commedchemexpress.com This effect is a key part of its anti-atherosclerotic profile, as the recruitment of monocytes into the arterial wall is an early and crucial event in the formation of atherosclerotic plaques. The inhibition of this migratory process can therefore reduce the local inflammatory cell burden within the vasculature. medkoo.com

Reduction of Pro-Inflammatory Cytokine Production (e.g., Tumor Necrosis Factor)

A significant aspect of octimibate's immunomodulatory function is its ability to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). medkoo.commedchemexpress.com TNF-α is a potent cytokine secreted by various immune cells, including macrophages and monocytes, that drives inflammatory processes and is implicated in numerous inflammatory diseases. rheumatology.orgcellsciences.comcellapplications.com

| Parameter | Observed Effect of Octimibate | Primary Reference |

|---|---|---|

| Scavenger Receptor Activity | Suppressed | medkoo.commedchemexpress.com |

| Monocyte Chemotaxis | Suppressed | medkoo.commedchemexpress.com |

| Tumor Necrosis Factor (TNF) Production | Suppressed | medkoo.commedchemexpress.com |

Vascular Remodeling and Endothelial Function

Impact on Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in vascular remodeling and the development of conditions like atherosclerosis and restenosis. mdpi.com While direct studies on octimibate's effect on VSMC proliferation are limited, its mechanism of action as a prostacyclin agonist allows for well-founded inferences. Octimibate acts via the prostacyclin receptor, leading to the stimulation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). medkoo.complos.org

Elevated levels of cAMP are known to be potent inhibitors of VSMC proliferation. mdpi.com This anti-mitogenic effect is achieved by interfering with cell cycle progression. mdpi.com Therefore, by increasing cAMP, octimibate is expected to inhibit VSMC proliferation, contributing to the maintenance of a quiescent, healthy vascular state. This contrasts with the general effect of high sodium concentrations, which have been shown to augment VSMC proliferation induced by stimuli like angiotensin II. nih.gov

Modulation of Endothelial Cell Function and Nitric Oxide Pathways

Endothelial cells are crucial for maintaining vascular homeostasis, largely through the production of nitric oxide (NO), a key vasodilator and anti-thrombotic agent. plos.orgnih.gov Endothelial dysfunction, characterized by reduced NO bioavailability, is an early step in cardiovascular disease. plos.orgmdpi.com

| Factor/Stimulus | Effect on VSMC Proliferation | Effect on Endothelial NO Production | Primary Reference |

|---|---|---|---|

| Increased cAMP (via Prostacyclin Agonists) | Inhibition | Potentially synergistic with NO pathways | mdpi.com |

| High Sodium (in general) | Augmentation (in presence of Ang II) | Inhibition/Reduction | nih.govnih.gov |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for IP Receptor Agonism

The development of IP receptor agonists has revealed that a prototypical prostanoid structure is not essential for receptor activation. acs.org Octimibate (B1677108) is a key example of a non-prostanoid partial agonist that bears little structural resemblance to endogenous prostacyclin (PGI2) or its synthetic analogues. acs.orgacs.org Research has identified two primary structural components that are crucial for the IP receptor agonism of octimibate and related compounds. acs.orgresearchgate.net

The most critical feature is the carboxylic acid moiety . acs.orgacs.org This acidic group is a common feature among many IP receptor agonists, suggesting it plays a fundamental role in the ligand-receptor binding process, likely through ionic interactions with the receptor's binding pocket. acs.org

The second key feature is a diaryl-heterocyclic system . researchgate.net For non-prostanoid mimetics like octimibate, the presence of a diarylhetero(cyclic) moiety in the side chain is considered crucial for agonistic activity. researchgate.net The specific topological relationship between this diphenyl heterocycle and the carboxylic acid group is a determining factor for agonist activity. acs.org Unlike traditional prostanoids, octimibate completely lacks the characteristic prostanoid ring system. researchgate.netnih.gov

Table 1: Key Structural Features of Octimibate Sodium for IP Receptor Agonism

| Structural Feature | Role in Activity | Source |

|---|---|---|

| Carboxylic Acid Moiety | Essential for binding and activation; common to many IP agonists. | acs.org, acs.org |

| Diaryl-heterocyclic System | Crucial for agonism in non-prostanoid mimetics; its spatial relationship to the carboxylic acid is key. | acs.org, researchgate.net |

| Lack of Prostanoid Ring | Demonstrates that the classic prostanoid structure is not required for IP receptor activation. | nih.gov, acs.org |

Analysis of Lipophilicity and Stereochemistry on Biological Activity

While specific, detailed studies focusing solely on the lipophilicity and stereochemistry of octimibate sodium are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for a general analysis of their importance.

Lipophilicity , often quantified as logP or logD, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.netresearchgate.net For a compound like octimibate, which is orally active, an optimal level of lipophilicity is necessary to ensure it can pass through biological membranes, such as the gastrointestinal lining, to reach systemic circulation and its target IP receptors. researchgate.net However, excessively high lipophilicity can sometimes lead to poor solubility and non-specific binding. nih.gov The balance between lipophilic and hydrophilic characteristics endowed by the diaryl system and the carboxylic acid, respectively, is therefore essential for its biological function.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems, including receptors, are inherently three-dimensional. michberk.comresearchgate.netnih.gov The specific 3D arrangement of atoms in a molecule determines its ability to fit precisely into a receptor's binding site. researchgate.net For many drugs, only one enantiomer (stereoisomer) is responsible for the desired pharmacological effect, while the other may be less active or inactive. michberk.comresearchgate.net Although detailed stereochemical studies for octimibate are not readily found, it is a common practice in drug development to investigate the activity of individual stereoisomers to optimize potency and reduce potential off-target effects. nih.gov A notable observation is that octimibate is a potent inhibitor of platelet aggregation in humans but is significantly less potent in rats, which could hint at species-specific differences in receptor binding or metabolism that may be influenced by stereochemical and lipophilic factors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used in drug design to correlate the chemical structure of compounds with their biological activity through mathematical equations. nih.govslideshare.net This approach is instrumental in understanding which molecular properties are key to a drug's function and in predicting the activity of novel compounds. nih.govcresset-group.com

The foundation of QSAR is the development of a mathematical model that links a dependent variable (the biological activity, such as IC50 or EC50) with independent variables (the physicochemical descriptors of the molecules). nih.govscribd.com Various statistical methods are employed to create these correlations. annamalaiuniversity.ac.in

Commonly used regression-based methods include:

Multiple Linear Regression (MLR): This method establishes a linear equation that relates the biological activity to two or more molecular descriptors. scribd.comannamalaiuniversity.ac.in It is particularly useful for identifying key descriptors when their number is not excessively large. annamalaiuniversity.ac.in

Partial Least Squares (PLS) Regression: PLS is a powerful technique used especially when there are many, often correlated, descriptor variables. annamalaiuniversity.ac.innih.gov It reduces the large number of variables to a smaller set of uncorrelated "latent variables" and then performs regression on them. scribd.com This method is central to 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA). slideshare.netnih.gov

Other methods like Principal Component Analysis (PCA), Linear Discriminant Analysis (LDA), and various machine learning algorithms are also utilized depending on the complexity of the data. nih.govscribd.com The descriptors used in these models can be electronic (e.g., Hammett constants), steric, or lipophilic (e.g., logP). slideshare.net

Table 2: Components of a Typical QSAR Model

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The quantitative measure of biological response. | pIC50, EC50 |

| Independent Variables (Descriptors) | Calculated physicochemical or structural properties of the molecules. | Lipophilicity (logP), Electronic properties, Steric parameters, Molecular fields (CoMFA). |

| Statistical Method | The mathematical approach used to build the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

The primary goal of developing a QSAR model in medicinal chemistry is to use it as a predictive tool. cresset-group.com Once a statistically robust and validated QSAR model is established for a series of compounds, it can be used to predict the biological activity of new, yet-to-be-synthesized analogs. nih.govresearchgate.netnih.gov

This predictive capability allows chemists to:

Prioritize Synthesis: Focus synthetic efforts on analogs that are predicted to have high potency.

Guide Lead Optimization: Systematically modify a lead compound (like octimibate) by altering substituents or scaffolds in ways the model suggests will enhance activity. cresset-group.com

Explore Chemical Space: Quickly evaluate a large virtual library of potential analogs to identify promising new candidates for further investigation. cresset-group.com

For instance, a QSAR model for non-prostanoid IP agonists could reveal that increasing the hydrophobicity in a specific region of the molecule while maintaining a certain electronic character in another leads to higher agonistic activity. This insight would directly guide the design of the next generation of octimibate analogs. frontiersin.org The ultimate aim is to accelerate the drug discovery process by reducing the amount of trial-and-error synthesis and testing. cresset-group.com

Conformational Analysis and Ligand-Binding Pocket Interactions

The biological activity of octimibate sodium is ultimately determined by its three-dimensional shape (conformation) and how it interacts with the amino acid residues within the binding pocket of the IP receptor.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like octimibate, it can exist in numerous conformations, but only a specific "bioactive conformation" is thought to be responsible for binding to and activating the receptor.

The interaction of agonists with G protein-coupled receptors (GPCRs), like the IP receptor, is a complex process. Recent high-resolution structural studies of the IP receptor have provided significant insights into how ligands bind. nih.gov A critical interaction for many prostanoid and non-prostanoid agonists is the binding of the ligand's carboxylate group to a highly conserved arginine residue in the seventh transmembrane helix (TM7). nih.gov This interaction acts as an anchor point for the ligand within the binding pocket.

Furthermore, studies on various Class A GPCRs have identified a conserved allosteric sodium ion binding pocket deep within the transmembrane bundle. nih.govnih.govplos.org The presence or absence of a sodium ion in this pocket can influence the receptor's conformational state, often stabilizing an inactive state and reducing the binding affinity of agonists. nih.govplos.org While not studied for octimibate specifically, it is plausible that the binding of octimibate as an agonist is linked to conformational changes in the receptor that may involve this sodium-binding site, leading to the activation of downstream signaling pathways. nih.gov

Preclinical Pharmacodynamics and Efficacy Non Human Models

In Vitro Cellular and Tissue-Based Pharmacodynamic Assays

Platelet Function Assays in Animal Blood Samples

Octimibate (B1677108) has been identified as a potent, non-prostanoid inhibitor of platelet aggregation, with its mechanism of action attributed to its role as an agonist at the prostacyclin receptor. medkoo.comnih.govnih.gov In vitro studies using primate blood samples have been a key focus due to significant species variation in platelet sensitivity to the compound. nih.govnih.gov

In suspensions of washed, plasma-free human platelets, octimibate demonstrates potent inhibition of aggregation induced by various agonists, with a reported inhibitory concentration (IC50) of approximately 10 nM. nih.gov When tested in human platelet-rich plasma, the IC50 is approximately 200 nM. nih.gov The inhibitory effect is characterized by a suppression of the maximal response to an agonist without a significant shift in the agonist's potency. nih.gov

Comparative studies have revealed marked differences in platelet sensitivity across various animal species. Platelets from cynomolgus monkeys are approximately three times more sensitive to octimibate than human platelets. In contrast, platelets from rats, cats, and cows are significantly less sensitive, showing 50-fold, 100-fold, and 250-fold lower sensitivity than human platelets, respectively. nih.gov This contrasts with the effects of iloprost (B1671730), a stable prostacyclin mimetic, which shows only a tenfold variation in activity across these species. nih.gov The inhibitory action of octimibate is linked to its ability to increase cyclic AMP (cAMP) concentrations and stimulate adenylyl cyclase activity in platelet membranes. nih.gov

Table 1: Comparative IC50 Values of Octimibate for Platelet Aggregation Inhibition

This table is interactive. Click on the headers to sort.

| Preparation Type | Species | IC50 Value | Source |

|---|---|---|---|

| Washed Platelets | Human | ~10 nM | nih.gov |

| Platelet-Rich Plasma | Human | ~200 nM | nih.gov |

Table 2: Relative Sensitivity of Platelets to Octimibate Across Species (Compared to Human Platelets)

This table is interactive. Click on the headers to sort.

| Species | Relative Sensitivity | Fold Difference vs. Human | Source |

|---|---|---|---|

| Cynomolgus Monkey | More Sensitive | 3x | nih.gov |

| Rat | Less Sensitive | 50x | nih.gov |

| Cat | Less Sensitive | 100x | nih.gov |

| Cow | Less Sensitive | 250x | nih.gov |

Cellular Proliferation Assays (e.g., vascular smooth muscle cells)

While direct studies specifically investigating the effect of octimibate on the proliferation of vascular smooth muscle cells (VSMCs) are not detailed in the provided research, its mechanism of action as a prostacyclin (PGI2) receptor agonist allows for inferences. PGI2 and its analogues are known to inhibit VSMC proliferation, a key event in the development of atherosclerosis and restenosis. acs.orgmdpi.com This inhibitory effect is mediated through the activation of the PGI2 receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. acs.orgmdpi.com Elevated cAMP is a well-established inhibitor of G1-S phase cell cycle progression in VSMCs, thereby maintaining the cells in a quiescent state. mdpi.com Given that octimibate activates the prostacyclin receptor and stimulates adenylyl cyclase to produce cAMP, it is anticipated to exert an anti-proliferative effect on VSMCs. nih.govacs.org

Lipid Uptake and Efflux Studies in Macrophage Cell Lines

Research into the effects of prostacyclin agonists, including octimibate, has demonstrated their ability to modulate macrophage functions related to lipid metabolism. In studies involving hyperlipidemic hamsters, prostacyclin agonists were found to suppress the accumulation of cholesteryl esters in macrophages. medkoo.com This effect is a critical component of their anti-atherosclerotic properties, as the transformation of macrophages into lipid-laden foam cells is a hallmark of atherosclerotic plaque development. medkoo.comnih.gov The suppression of cholesteryl ester accumulation suggests that octimibate can influence the pathways of lipid uptake, processing, or efflux in these immune cells. medkoo.com Furthermore, these agonists were shown to inhibit scavenger receptor activity, a key mechanism for the uptake of modified lipoproteins by macrophages. medkoo.com

Receptor Binding and Signaling Assays in Isolated Tissues (e.g., primate vascular responses)

Octimibate's interaction with the prostacyclin receptor has been characterized in isolated primate vascular tissues. nih.gov In membrane preparations from human lungs, octimibate stimulates adenylyl cyclase, a key signaling enzyme downstream of the prostacyclin receptor. nih.gov It acts as a partial agonist in this system, with an EC50 (half-maximal effective concentration) of 340 nM, compared to an EC50 of 50 nM for the full agonist iloprost. The maximal stimulation achieved by octimibate was approximately 60% of that seen with iloprost, mirroring observations in human platelet membranes. nih.govnih.gov

In functional assays using isolated blood vessels, octimibate demonstrated partial agonism. It caused relaxation of human coronary arteries that were pre-contracted with potassium chloride. nih.gov The intrinsic activity of octimibate was 0.15 compared to iloprost, and it was found to competitively antagonize the relaxant effects of iloprost with a calculated Kp (dissociation constant) of 200 nM. nih.gov However, octimibate elicited only weak relaxation in human mesenteric artery and cynomolgus monkey aorta. nih.gov These findings indicate that while octimibate activates prostacyclin receptors in vascular tissue, its efficacy can vary depending on the specific vascular bed. nih.gov

Table 3: Adenylyl Cyclase Stimulation in Human Lung Membranes

This table is interactive. Click on the headers to sort.

| Compound | Agonist Type | EC50 Value | Maximal Activation (vs. Iloprost) | Source |

|---|---|---|---|---|

| Octimibate | Partial Agonist | 340 nM | 60% | nih.gov |

| Iloprost | Full Agonist | 50 nM | 100% | nih.gov |

In Vivo Efficacy Studies in Animal Models of Disease

Models of Atherosclerosis (e.g., hyperlipidemic rabbits, hamsters)

The anti-atherosclerotic potential of octimibate sodium has been evaluated in established animal models of the disease. In New Zealand White rabbits fed a high-cholesterol diet to induce hypercholesterolemia and atherosclerosis, oral administration of octimibate sodium demonstrated significant efficacy. nih.gov The compound reduced the diet-induced increase in serum cholesterol levels and, notably, inhibited aortic plaque formation by approximately 50% in the higher dose group. nih.gov Biochemical analysis of the aortas confirmed a reduction in cholesterol content, which correlated with a dose-dependent inhibition of pathological changes observed histologically. nih.gov

In a different model using hyperlipidemic hamsters, prostacyclin agonists, including octimibate, were shown to reduce the development of early atherosclerosis. medkoo.com The mechanism in this model was linked to the suppression of several key cellular processes involved in atherogenesis, including monocyte chemotaxis, macrophage cholesteryl ester accumulation, and the production of the pro-inflammatory cytokine tumor necrosis factor (TNF). medkoo.com

Table 4: Effects of Octimibate Sodium in Hypercholesterolemic Rabbits

This table is interactive. Click on the headers to sort.

| Parameter | Effect | Reduction | Source |

|---|---|---|---|

| Serum Cholesterol | Reduced | Yes | nih.gov |

| Aortic Plaque Formation | Reduced | ~50% | nih.gov |

| Aortic Cholesterol Content | Reduced | Yes | nih.gov |

Assessment of Atherosclerotic Plaque Progression

The efficacy of octimibate sodium in mitigating the development of atherosclerosis has been demonstrated in rabbit models. nih.gov In these studies, atherosclerosis was induced by feeding the animals a high-cholesterol diet over several weeks, a method known to promote lipid deposition and the formation of atheromatous plaques in the arterial wall. nih.govfrontiersin.org The progression of the disease is often characterized by the thickening of the arterial wall and the formation of plaques, which can be quantified through histopathological examination of arterial tissues, such as the aorta. nih.govnih.gov

In a key preclinical study, octimibate sodium administered orally to New Zealand White rabbits on a hypercholesterolemic diet led to a significant reduction in aortic plaque formation. nih.gov Compared to control animals who did not receive the compound, the group receiving a higher dose of octimibate sodium showed a reduction in aortic plaque formation by approximately 50%. nih.gov Histological analysis of the aortas confirmed a dose-dependent inhibition of the pathological changes associated with atherosclerosis. nih.gov This suggests that the compound interferes with the mechanisms underlying plaque development, which can involve processes like lipid retention, inflammation, and foam cell formation. nih.govimrpress.com The stabilization and regression of atherosclerotic plaques are considered key therapeutic goals to reduce cardiovascular events. imrpress.commdpi.com

Evaluation of Serum Lipid Profiles (e.g., triglycerides, cholesterol fractions)

Dyslipidemia, particularly elevated serum cholesterol, is a primary driver of atherosclerosis. mdpi.com Preclinical evaluation of octimibate sodium included the assessment of its impact on serum lipid profiles in rabbits fed a cholesterol-rich diet.

The findings indicate a notable effect on serum cholesterol. nih.gov Treatment with octimibate sodium was shown to reduce the diet-induced increase in serum cholesterol levels. nih.gov This antihypercholesterolemic effect is significant, as lowering cholesterol is a well-established strategy for slowing the progression of atherosclerosis. mdpi.com However, the study found that serum triglyceride levels were not influenced by the administration of octimibate sodium. nih.gov This selective action on cholesterol metabolism suggests a specific mechanism of action, potentially distinct from other lipid-lowering agents that affect both cholesterol and triglyceride pathways. medpharmres.comresearchgate.net

Below is a summary of the reported effects of octimibate sodium on serum lipids and aortic plaque formation in a preclinical rabbit model.

| Parameter | Observation in Octimibate Sodium-Treated Group (vs. Control) | Reference |

|---|---|---|

| Serum Cholesterol | Reduced increase in serum levels | nih.gov |

| Serum Triglycerides | No significant influence | nih.gov |

| Aortic Plaque Formation | Reduced by approximately 50% (at higher dose) | nih.gov |

Models of Pulmonary Hypertension (e.g., monocrotaline-induced rat model)

The monocrotaline (B1676716) (MCT) induced rat model is a widely used and well-characterized preclinical model for studying pulmonary hypertension (PH). mdpi.comnih.gov A single injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces endothelial damage in the pulmonary vasculature, leading to progressive vascular remodeling, increased pulmonary vascular resistance, right ventricular hypertrophy, and eventual right heart failure over a period of several weeks. nih.govnih.govthoracickey.com This model allows for the investigation of potential therapeutic agents in both prevention and intervention settings. cordynamics.com

While this model is standard for evaluating compounds for PH, a review of the available scientific literature did not yield specific studies assessing the effects of octimibate sodium on pulmonary hypertension. Therefore, the following sections describe the key parameters typically evaluated in the MCT model to characterize the efficacy of a test compound.

Hemodynamic Parameters (e.g., right ventricular systolic pressure)

A primary indicator of PH is the elevation of pressure within the pulmonary circulation. uscjournal.com In preclinical models, hemodynamic parameters are directly measured via right heart catheterization. dergipark.org.tr A key endpoint is the right ventricular systolic pressure (RVSP), which becomes elevated as a direct consequence of the increased afterload imposed by the constricted and remodeled pulmonary arteries. uscjournal.comacs.org Other important hemodynamic measurements include mean pulmonary artery pressure (mPAP) and cardiac output, which provide a comprehensive assessment of the heart's ability to pump blood through the lungs. dergipark.org.tr A reduction in RVSP and mPAP in treated animals compared to the untreated MCT group would indicate a beneficial therapeutic effect. mdpi.com

Histopathological Assessments (e.g., pulmonary artery wall thickness, right ventricular hypertrophy)

Chronic pressure overload in PH leads to distinct structural changes in the pulmonary arteries and the right ventricle. medsci.org Histopathological analysis of lung and heart tissue is crucial for assessing disease progression and the impact of a potential therapy.

Pulmonary Artery Wall Thickness: In the MCT model, proliferation of smooth muscle cells causes a significant thickening of the medial layer of the pulmonary arteries. nih.govmedsci.orgoatext.com This remodeling narrows the vessel lumen, contributing to increased vascular resistance. researchgate.net The percentage of medial wall thickness is a common quantitative measure, and a therapeutic intervention would be expected to attenuate this increase. mdpi.com

Right Ventricular Hypertrophy: The right ventricle adapts to the increased afterload by thickening its walls (hypertrophy). mdpi.com This is commonly quantified by the Fulton's index, which is the weight ratio of the right ventricle (RV) to the left ventricle plus the septum (LV+S). oatext.com A lower Fulton's index in a treatment group compared to the MCT control group would signify a reduction in right ventricular hypertrophy. mdpi.com

Functional Endothelial Response Measurements

Endothelial dysfunction is a hallmark of pulmonary hypertension. opencardiovascularmedicinejournal.com The endothelium loses its ability to properly regulate vascular tone, shifting towards a pro-vasoconstrictive and pro-proliferative state. opencardiovascularmedicinejournal.com The functional response of the endothelium can be assessed ex vivo using isolated pulmonary arteries from the experimental animals. oatext.com Techniques such as isometric tension measurements are performed where arterial rings are exposed to endothelium-dependent vasodilators (e.g., acetylcholine) and endothelium-independent vasodilators (e.g., sodium nitroprusside). opencardiovascularmedicinejournal.commdpi.com An improvement in the relaxation response to acetylcholine (B1216132) in vessels from treated animals would suggest a restoration of endothelial function. opencardiovascularmedicinejournal.comfrontiersin.org

Models of Platelet-Related Disorders

Octimibate has been identified as a non-prostanoid inhibitor of platelet aggregation. researchgate.net The evaluation of compounds that modulate platelet function typically involves preclinical models that assess their impact on platelet activation and thrombus formation. These models are essential for understanding the potential of a drug to treat or prevent conditions caused by excessive platelet activity, such as thrombosis. immuneed.com

Studies on compounds structurally related to octimibate have utilized in vitro assays of platelet aggregation. acs.org In these assays, platelet-rich plasma or whole blood is exposed to an aggregating agent, such as adenosine diphosphate (B83284) (ADP), and the ability of the test compound to inhibit the resulting clumping of platelets is measured. acs.orgmsdmanuals.com The potency of one related compound, for instance, was determined by its ability to inhibit ADP-induced platelet aggregation. acs.org Such findings suggest that octimibate and its analogs may interfere with signaling pathways that lead to platelet activation and aggregation, which are critical events in the development of thrombosis. immuneed.com While these in vitro findings are indicative, further evaluation in in vivo models of thrombosis would be necessary to fully characterize the antithrombotic potential of octimibate sodium.

Advanced Research Methodologies

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling serve as powerful tools in modern drug discovery, enabling researchers to predict and analyze molecular interactions, design novel molecules, and model physiological responses before extensive laboratory testing. These methods allow for the rapid screening of ideas and the generation of hypotheses regarding a compound's behavior at its biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nvidia.comnih.gov For Octimibate (B1677108) sodium, docking simulations are used to model its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). acs.orgscbt.com Although Octimibate has a non-prostanoid structure, it acts as a partial agonist at the IP receptor. acs.org Docking studies help to elucidate how its distinct chemical structure can fit into the same binding pocket as the endogenous ligand, prostacyclin (PGI₂), and other synthetic analogs like selexipag (B1681723) and treprostinil. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations provide insights into the dynamic nature of the receptor-ligand complex over time. nih.gov These simulations can reveal conformational changes in the IP receptor upon binding of Octimibate, the stability of the interaction, and the key amino acid residues involved in maintaining the bond. nih.govnih.gov Studies on related GPCRs, such as opioid receptors, have shown that MD simulations can clarify the pathways of ligand binding and the influence of allosteric modulators like sodium ions. nih.govosf.io Cryo-electron microscopy (cryo-EM) structures of the IP receptor in complex with other agonists have identified key residues within the binding pocket, providing a structural template for these in silico experiments. nih.govresearchgate.net

Interactive Table: Key Residues in the IP Receptor Binding Pocket for Agonist Recognition This table, based on studies of other agonists, lists amino acid residues in the human IP receptor that are critical for binding and activation. Similar residues would be investigated in docking and MD simulations of Octimibate.

When the experimental 3D structure of a target protein is unknown, homology modeling can be used to construct a reliable atomic-resolution model. This technique relies on the known experimental structure of a related homologous protein (the "template"). For the IP receptor, high-quality structures are available for the human variant. nih.gov However, species differences can affect drug potency; for instance, some non-prostanoid IP agonists show different activity between human and rat platelets. researchgate.net

Homology modeling can be used to build models of IP receptors from other species, such as rats or mice, for which experimental structures may not be available. The sequence homology between human and rodent IP receptors is significant, with the human and rat IP receptors sharing approximately 79% sequence identity. nih.gov By using the human IP receptor structure as a template, researchers can create models of these orthologous receptors to study the molecular basis for differences in Octimibate's binding affinity and activity across species. nih.gov This approach is also valuable for investigating the structure of receptor subtypes or splice variants. nih.govresearchgate.net

Interactive Table: Sequence Homology of Prostanoid Receptors Across Species

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nvidia.com This process can be either structure-based or ligand-based. Given that Octimibate represents a non-prostanoid scaffold that can activate the IP receptor, it serves as an excellent starting point for discovering new chemical classes with similar activity. acs.org

Ligand-Based Virtual Screening (LBVS): In this approach, the known active molecule, Octimibate, is used as a template. The principle is that molecules with similar shapes and chemical properties are likely to have similar biological activities. nvidia.com Large compound databases can be screened to find molecules that are structurally similar to Octimibate but possess a different core structure, a process known as "scaffold hopping". biosolveit.denih.gov

Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the IP receptor. nvidia.com Millions of compounds from virtual libraries are computationally docked into the receptor's binding site, and scoring functions are used to rank the compounds based on their predicted binding affinity. sygnaturediscovery.com This can identify completely novel chemical scaffolds that are unrelated to known agonists but fit well within the target's binding pocket. biosolveit.de

These screening campaigns can significantly enrich the pool of compounds for experimental testing, increasing the efficiency of hit identification. sygnaturediscovery.com

Predictive pharmacodynamic (PD) models use mathematical concepts to describe the relationship between drug concentration at the site of action and the resulting pharmacological effect over time. nih.govnih.gov For Octimibate, which exhibits antithrombotic and antiatherosclerotic activity, a PD model could predict its effect on platelet aggregation or other relevant biomarkers. nih.govjci.org

Developing such a model involves integrating pharmacokinetic (PK) data (how the body processes the drug) with pharmacodynamic measurements. nih.gov The model would aim to quantify key PD parameters such as:

Eₘₐₓ: The maximum possible biological effect of the drug.

EC₅₀: The concentration of the drug that produces 50% of the maximum effect.

These models are valuable for predicting the effects of different dosing regimens and for translating preclinical findings from animal models to potential human scenarios. nih.gov

Analytical Chemistry Techniques for Research Applications

Analytical chemistry provides the essential tools for the detection and quantification of chemical compounds in various biological and non-biological matrices. For research involving Octimibate sodium, highly sensitive and specific methods are required to accurately measure its concentration in samples like plasma, which is crucial for pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection power of MS. rsc.org It is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices like plasma. nih.govbioline.org.br

A quantitative LC-MS method for Octimibate sodium would involve:

Sample Preparation: Extraction of Octimibate from the plasma matrix, typically using protein precipitation or liquid-liquid extraction, to remove interfering substances. bioline.org.brnih.gov

Chromatographic Separation: The sample extract is injected into an HPLC system. A reversed-phase column (e.g., C18) would be used to separate Octimibate from other components based on its hydrophobicity. The mobile phase composition (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) is optimized to achieve a sharp peak and a short analysis time. researchgate.net

Mass Spectrometric Detection: The eluent from the HPLC flows into the mass spectrometer. An electrospray ionization (ESI) source would ionize the Octimibate molecules. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. Given its structure and status as a sodium salt, a viable approach is the selected-ion monitoring of the electrospray-generated sodium ion adduct [M+Na]⁺, which can provide a robust and sensitive signal for quantification. nih.gov

The method must be rigorously validated according to regulatory guidelines to ensure its reliability. bioline.org.br

Interactive Table: Typical Validation Parameters for a Quantitative HPLC-MS Method

Future Research Directions and Translational Perspectives Non Clinical

Investigation of Octimibate (B1677108) Sodium in Emerging Disease Models

Initial preclinical research on octimibate sodium primarily focused on its anti-platelet and lipid-lowering effects in models of thrombosis and atherosclerosis. nih.govelsevier.es Studies in primates demonstrated its potent inhibition of platelet aggregation and vascular effects, while research in rabbits highlighted its antiatherosclerotic and antihyperlipidemic properties. nih.govelsevier.es Further investigations in hamsters and rats also confirmed its impact on cholesterol metabolism. nih.gov

Future research should extend the evaluation of octimibate sodium to more complex and emerging disease models where its known mechanisms of action may be beneficial. Given that dysregulation of the prostacyclin pathway is implicated in various vascular diseases, and that inflammation and lipid metabolism are key components of numerous pathologies, the following areas warrant investigation: acs.orgmdpi.com

Pulmonary Arterial Hypertension (PAH): The prostacyclin pathway is a key therapeutic target in PAH. acs.org Since octimibate acts as a prostacyclin receptor agonist, its effects could be studied in established preclinical models of PAH to evaluate its potential to induce vasodilation and inhibit pulmonary arterial smooth muscle cell proliferation. acs.org

Inflammatory Diseases: ACAT inhibition has been shown to modulate macrophage activity. mdpi.com Therefore, octimibate could be investigated in models of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, where macrophage-driven inflammation is a critical factor.

Neurodegenerative Diseases: Emerging evidence links cholesterol metabolism and neuro-inflammation to the pathogenesis of neurodegenerative diseases like Alzheimer's. dntb.gov.uafrontiersin.org Investigating octimibate or its derivatives in preclinical models of these conditions could reveal novel therapeutic angles.

Non-alcoholic Steatohepatitis (NASH): NASH is characterized by liver fat accumulation, inflammation, and fibrosis. Octimibate's ability to inhibit ACAT, a key enzyme in the formation of cholesteryl esters, suggests its potential utility in models of NASH to assess its impact on hepatic steatosis and inflammation. nih.govfrontiersin.org

Exploration of Combination Therapies with Octimibate Sodium

The multifaceted mechanism of octimibate sodium makes it an attractive candidate for combination therapies, a strategy that is increasingly important for managing complex diseases. nih.govmdpi.com Combining octimibate with agents that have complementary mechanisms could enhance therapeutic efficacy and potentially address multiple pathological pathways simultaneously.

Future preclinical studies could explore the following combinations:

With Other Antiplatelet or Anticoagulant Agents: Combining octimibate, a prostacyclin receptor agonist, with drugs that inhibit platelet activation through different pathways (e.g., P2Y12 antagonists or thromboxane (B8750289) inhibitors) could result in synergistic anti-thrombotic effects. nih.govthieme-connect.com

With Statins: While octimibate inhibits cholesterol esterification via ACAT, statins inhibit cholesterol synthesis by targeting HMG-CoA reductase. nih.govfrontiersin.org A combination therapy could provide a more comprehensive approach to managing dyslipidemia and atherosclerosis.

With Anti-inflammatory Drugs: In diseases with a strong inflammatory component like atherosclerosis, combining octimibate with specific anti-inflammatory agents (e.g., cytokine inhibitors) could target both the lipid-driven and inflammatory aspects of the disease. mdpi.com The use of combination therapies to create a more immune-active microenvironment has shown promise in other fields, such as oncology. nih.gov

With SGLT2 Inhibitors or GLP-1 Receptor Agonists: In the context of cardio-metabolic diseases, combining octimibate with drugs like sodium-glucose cotransporter inhibitors (SGLT2is) or GLP-1 receptor agonists (GLP1Ras) could offer comprehensive cardiovascular protection by addressing lipid metabolism, thrombosis, glucose control, and renal function. nih.govresearchgate.net

Development of Novel Research Tools and Probes Based on Octimibate Sodium

Octimibate sodium itself serves as a valuable chemical probe for studying the physiological and pathological roles of the prostacyclin receptor and ACAT. nih.gov Its non-prostanoid structure offers a unique tool to differentiate the effects mediated by this specific class of compounds from those of natural prostaglandins. nih.gov

Further research can leverage the octimibate scaffold to develop more sophisticated research tools:

Fluorescent or Radiolabeled Probes: Synthesizing fluorescently tagged or radiolabeled derivatives of octimibate would enable direct visualization and quantification of prostacyclin receptor distribution and density in various tissues and cell types. These probes would be invaluable for receptor binding assays and imaging studies in preclinical models.

Photoaffinity Labels: Creating photoactivatable derivatives of octimibate could help in identifying and characterizing the specific binding sites on the prostacyclin receptor and potentially uncover novel interacting proteins.

Derivative Libraries for Structure-Activity Relationship (SAR) Studies: The development of an octimibate derivative, Oxa17, highlights the potential for modifying the original structure to enhance specific activities. researchgate.net Oxa17 was found to enhance the expression of ATP-binding cassette transporter A1 (ABCA1) through liver X receptors alpha (LXRα) activation, demonstrating a distinct mechanism to promote cholesterol efflux. researchgate.net Systematic synthesis and screening of a library of octimibate derivatives could identify compounds with improved potency, selectivity, or novel biological activities, further refining our understanding of the pathways involved.

Advanced Biomarker Discovery for Preclinical Efficacy

The identification of robust and translatable biomarkers is crucial for predicting the efficacy of a compound in preclinical development and de-risking its transition to clinical trials. transpharmation.comcrownbio.comnih.gov For octimibate sodium, biomarker discovery should focus on its known mechanisms of action and downstream biological effects.

Future preclinical studies should incorporate advanced biomarker strategies, including:

Mechanism-Specific Biomarkers:

Prostacyclin Pathway: Measuring levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets or vascular tissues can serve as a direct indicator of prostacyclin receptor engagement and activation. nih.gov

ACAT Inhibition: Assessing the ratio of free cholesterol to cholesteryl esters in macrophages and lipoproteins can provide a direct measure of ACAT inhibition. nih.govahajournals.org

Pharmacodynamic Biomarkers:

Lipid Metabolism: Beyond standard lipid profiles, monitoring the expression of key genes and proteins involved in cholesterol transport and metabolism, such as ABCA1, can offer deeper insights into the compound's effects. researchgate.net The use of multi-gene expression signatures is a modern approach to identifying novel biomarkers. bostongene.com

Platelet Function: Utilizing flow cytometry to measure markers of platelet activation, such as P-selectin expression or GPIIb/IIIa activation, can provide a sensitive assessment of anti-platelet efficacy. thieme-connect.com

Translational Disease Models: Employing patient-derived xenografts (PDX) or other highly translational models can help identify genetic signatures or biomarker panels that correlate with response to octimibate. crownbio.comcriver.com This approach allows for a more personalized assessment of potential efficacy.

The table below summarizes key research findings relevant to the future non-clinical investigation of octimibate sodium.

| Research Area | Finding/Observation | Implication for Future Research | Reference |

| Mechanism of Action | Acts as a non-prostanoid agonist at the prostacyclin receptor, stimulating adenylyl cyclase. | Provides a basis for investigating its use in diseases where the prostacyclin pathway is therapeutic, such as PAH. | nih.govacs.orgnih.gov |

| Mechanism of Action | Inhibits Acyl-CoA:cholesterol acyltransferase (ACAT). | Suggests potential applications in metabolic and inflammatory diseases driven by cholesterol ester accumulation, like NASH and atherosclerosis. | nih.govnih.gov |

| Preclinical Models | Demonstrates antiatherosclerotic effects in rabbits and vascular effects in primates. | Supports further investigation in more complex, genetically defined, or humanized models of cardiovascular and metabolic disease. | nih.govelsevier.es |

| Derivative Development | An octimibate derivative, Oxa17, enhances cholesterol efflux via LXRα activation and ABCA1 expression. | Shows the potential of the octimibate scaffold for developing new chemical probes and therapeutic agents with refined or novel mechanisms. | researchgate.net |

Q & A

Q. What is the primary mechanism by which Octimibate inhibits platelet aggregation?

Octimibate acts as a non-prostanoid agonist at the prostacyclin (PGI2) receptor, stimulating adenylate cyclase to increase intracellular cAMP levels. Elevated cAMP activates protein kinase A, which inhibits platelet activation pathways (e.g., calcium mobilization) and aggregation. Key assays include measuring cAMP-dependent protein kinase activity ratios and inhibition of U46619- or ADP-induced aggregation in washed human platelets .

Q. How should researchers design experiments to assess Octimibate’s inhibition of platelet aggregation?

- Model System : Use washed human platelets to avoid plasma protein interference, as Octimibate’s IC50 in platelet-rich plasma (207 ± 4 nM) is ~20-fold higher than in washed platelets (10.5 ± 0.4 nM) .

- Agonists : Stimulate aggregation with U46619 (TP receptor agonist) or ADP, and pre-incubate with Octimibate (2 min) to observe non-competitive inhibition (reduced maximum aggregation without EC50 shift) .

- Quantification : Calculate % inhibition of maximum aggregation at 4 min post-stimulus and fit dose-response curves to determine IC50 .

Q. What experimental methods are used to confirm Octimibate’s interaction with the PGI2 receptor?

- [³H]-Iloprost Binding Assays : Compete Octimibate against [³H]-iloprost in platelet membranes. Octimibate fully displaces binding with an IC50 of 231 ± 42 nM, suggesting shared receptor binding with iloprost (IC50 = 46.5 ± 5.2 nM) .

- Adenylyl Cyclase Activation : Measure cAMP production in NCB-20 cells or platelet membranes. Octimibate achieves 60% of iloprost’s maximum activation, indicating partial agonism or nonspecific inhibition at high concentrations (>10 µM) .

Advanced Research Questions

Q. How does Octimibate exhibit species-specific potency, and what implications does this have for translational research?

Octimibate is 20-fold more potent in primates (e.g., human, monkey) than non-primates (e.g., rabbit, rat). This suggests receptor subtype divergence or structural differences in the PGI2 receptor’s ligand-binding domain. Researchers must validate findings in primate-derived models to avoid translational gaps .

Q. How should contradictory data on Octimibate’s adenylyl cyclase activation be interpreted?

While Octimibate activates adenylyl cyclase, its maximal effect (60% of iloprost’s) and reduced activity at high concentrations (>1 µM) complicate interpretation:

- Partial Agonism Hypothesis : Octimibate may incompletely stabilize the receptor’s active conformation.

- Nonspecific Effects : High concentrations cause red blood cell hemolysis, confounding cyclase assays. Mitigate this by limiting Octimibate to ≤1 µM and using detergent-free buffers .

Q. What methodologies address Octimibate’s dual role in cholesterol metabolism and platelet inhibition?

- ACAT Inhibition vs. PGI2 Receptor Activation : Use ACAT-specific inhibitors (e.g., avasimibe) as controls in macrophage cholesterol flux assays. Octimibate’s antiatherosclerotic effects may involve both ACAT inhibition and PGI2 receptor-mediated activation of neutral cholesterol ester hydrolase .

- Structural Derivatives : Compare Octimibate with analogs like Oxa17, which enhances ABCA1-mediated cholesterol efflux via LXRα activation, to decouple lipid-modifying and antiplatelet mechanisms .

Q. How can researchers resolve discrepancies in Octimibate’s dose-response curves across vascular and platelet assays?

- Vascular Relaxation : In primate vessels, Octimibate’s maximal vasodilation occurs at 1 µM, but potency varies by tissue (e.g., coronary vs. femoral arteries). Normalize data to iloprost’s response to control for receptor density differences .

- Platelet Assays : Account for inter-donor variability in platelet sensitivity by pooling samples from ≥5 donors and reporting mean ± SEM .

Methodological Considerations

Q. What controls are critical when studying Octimibate’s nonspecific effects?

- Hemolysis Controls : Include erythrocyte lysis assays at Octimibate concentrations >10 µM to rule out membrane disruption artifacts .

- Receptor Desensitization : Pre-treat NCB-20 cells with iloprost to confirm homologous desensitization; reduced Octimibate response confirms shared PGI2 receptor signaling .

Q. How should researchers optimize Octimibate’s solubility and stability in vitro?

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in buffer (pH 7.4). Avoid aqueous stocks due to precipitation risks .

- Stability : Conduct time-course experiments to verify activity retention over 4 hr at 37°C, particularly in plasma-containing media .

Data Analysis Challenges

Q. How can partial agonism and nonspecific inhibition be differentiated in dose-response studies?

- Schild Analysis : Not applicable for non-competitive inhibitors like Octimibate. Instead, compare maximal response (Emax) and slope factors. A reduced Emax with unchanged slope suggests partial agonism.

- High-Concentration Artifacts : Use parallel assays (e.g., hemolysis, cytotoxicity) to identify nonspecific effects. Normalize adenylyl cyclase data to cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.